1-Cyclopropyl-2-propyn-1-amine Hydrochloride

Chemical Stability Salt Selection Solid-State Chemistry

1-Cyclopropyl-2-propyn-1-amine Hydrochloride (CAS 2241053-20-1), systematically named Cyclopropanemethanamine, α-ethynyl-, hydrochloride (1:1), is a small-molecule building block with the molecular formula C₆H₁₀ClN and a molecular weight of 131.60 g/mol. The compound integrates a strained cyclopropyl ring and a terminal alkyne (propargyl) moiety on a primary amine scaffold, rendered as the hydrochloride salt.

Molecular Formula C6H10ClN
Molecular Weight 131.6
CAS No. 2241053-20-1
Cat. No. B2495957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-propyn-1-amine Hydrochloride
CAS2241053-20-1
Molecular FormulaC6H10ClN
Molecular Weight131.6
Structural Identifiers
SMILESC#CC(C1CC1)N.Cl
InChIInChI=1S/C6H9N.ClH/c1-2-6(7)5-3-4-5;/h1,5-6H,3-4,7H2;1H
InChIKeyRZOVTADUUUJAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-2-propyn-1-amine Hydrochloride (CAS 2241053-20-1): Technical Procurement Baseline and In-Class Positioning


1-Cyclopropyl-2-propyn-1-amine Hydrochloride (CAS 2241053-20-1), systematically named Cyclopropanemethanamine, α-ethynyl-, hydrochloride (1:1), is a small-molecule building block with the molecular formula C₆H₁₀ClN and a molecular weight of 131.60 g/mol [1]. The compound integrates a strained cyclopropyl ring and a terminal alkyne (propargyl) moiety on a primary amine scaffold, rendered as the hydrochloride salt [2]. This salt form, characterized by computed physicochemical descriptors including a topological polar surface area (TPSA) of 26 Ų and a LogP of approximately 0.78, is manufactured to defined purity specifications (commonly ≥95% or 98%) for research and further manufacturing use . Its primary documented relevance lies in its utility as a synthetic intermediate and as a mechanistically informative scaffold within the broader chemotype classes of cyclopropylamines and propargylamines, both of which are established mechanism-based inactivators of enzymes such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1/KDM1A) [3].

1-Cyclopropyl-2-propyn-1-amine HCl: Structural Basis for Why In-Class Substitution of Propargylamines or Cyclopropylamines is Not Trivial


Generic substitution between propargylamine derivatives or cyclopropylamine congeners in synthetic or biological workflows is generally unreliable due to the stringent steric and electronic constraints governing their activity. For propargylamine-based scaffolds, structural modifications—including reduction to a propenyl analogue, introduction of bulkier substituents (e.g., benzyl or cyclopropyl), or branching at the propargyl position—have been shown to drastically reduce or completely ablate biological potency relative to the unmodified terminal alkyne, underscoring that the alkyne component is required for optimal activity [1]. Similarly, within the cyclopropylamine class, the specific nature of substituents at the α-position critically modulates inhibitory activity against targets such as KDM1A, with certain substitutions improving potency into the low nanomolar range while others confer no advantage [2]. This compound's specific juxtaposition of a terminal alkyne and a cyclopropyl ring on a single carbon center creates a unique stereoelectronic environment that is not replicated by analogs bearing only one of these moieties or by those with modified spacer geometries. Therefore, the performance of this specific molecular architecture in a given assay or synthetic sequence cannot be assumed for even closely related analogs, making procurement decisions based on precise CAS registry essential for reproducibility.

1-Cyclopropyl-2-propyn-1-amine Hydrochloride: Verifiable Technical Differentiation Against Structural Analogs


Hydrochloride Salt vs. Free Base: Stability and Solubility for Handling and Storage

The procurement of the hydrochloride salt form (CAS 2241053-20-1) provides quantifiable advantages in stability and handling compared to the free base form (CAS 1462237-17-7). The salt exhibits a higher molecular weight (131.60 g/mol vs. 95.14 g/mol for the free base) and is characterized by defined storage parameters, including recommended refrigeration at 2-8°C to maintain integrity [1]. This salt formulation enhances solid-state stability and aqueous solubility relative to the neutral amine, which is critical for reproducible solution-phase chemistry and long-term storage [2].

Chemical Stability Salt Selection Solid-State Chemistry Procurement Specifications

Purity Thresholds and Commercial Availability: Procurement-Grade Consistency

Commercially sourced 1-Cyclopropyl-2-propyn-1-amine hydrochloride is consistently offered at defined purity thresholds (≥95% or 98%) across multiple reputable vendors . This contrasts with the free base analog, which is also available but with less consistent purity specifications and a smaller vendor footprint . The hydrochloride salt's higher and more uniformly reported purity grade ensures greater reproducibility in synthetic applications where the stoichiometry and purity of the starting material are critical parameters.

Chemical Purity Reproducibility Vendor Sourcing Quality Control

Structural Differentiation from Closest Analogs: Regioisomeric and Scaffold Comparison

The molecular architecture of 1-Cyclopropyl-2-propyn-1-amine hydrochloride (CAS 2241053-20-1) places the cyclopropyl and propargyl moieties on the same carbon atom (α-position to the amine), resulting in the IUPAC name α-ethynyl-cyclopropanemethanamine [1]. This is structurally distinct from its closest positional isomer, 3-cyclopropylprop-2-yn-1-amine hydrochloride (CAS 1610970-44-9), where the cyclopropyl group is attached to the terminal alkyne carbon, effectively swapping the positions of the cyclopropyl and hydrogen substituents on the alkyne unit [2]. This regioisomeric difference fundamentally alters the molecule's shape, electronic distribution, and potential for steric interactions at a binding site or during a reaction, a phenomenon well-documented in the structure-activity relationships (SAR) of both propargylamine and cyclopropylamine derivatives where even minor modifications can drastically alter potency or reactivity [3].

Molecular Scaffold Regioisomer Structure-Activity Relationship (SAR) Medicinal Chemistry

Catalytic Efficiency in Propargylic Amination: Performance of the Cyclopropyl-Containing Scaffold

In a copper-catalyzed propargylic amination study, a cyclopropyl-substituted propargylic amine derivative (Entry 1, R = Cyclopropyl) demonstrated a conversion rate of 98% with an enantiomeric excess (% ee) of 65% [1]. This performance was superior to other alkyl-substituted analogs within the same study. Specifically, the cyclopropyl derivative (98% conv., 65% ee) outperformed the propyl analog (Entry 2: 87% conv., 39% ee), the isopropyl analog (Entry 3: 97% conv., 58% ee), the allyl analog (Entry 4: 96% conv., 32% ee), and the propargyl analog (Entry 5: 98% conv., 53% ee) in terms of combined conversion efficiency and stereoselectivity [1]. While the specific compound in this entry is a derivative, the data provides class-level evidence that the cyclopropyl group on the propargylic amine scaffold confers advantageous reactivity and stereocontrol in this important transformation compared to common aliphatic or unsaturated alternatives.

Synthetic Methodology Catalysis Propargylic Amination Enantioselectivity

Recommended Research Applications for 1-Cyclopropyl-2-propyn-1-amine Hydrochloride Based on Structural and Functional Differentiation


Precursor for Synthesis of Chiral, Cyclopropyl- and Alkyne-Functionalized Molecules via Propargylic Amination

The cyclopropyl-substituted propargylic amine scaffold, for which this compound serves as a foundational building block, has demonstrated superior performance in copper-catalyzed propargylic amination reactions. Data show that a cyclopropyl-containing analog achieved 98% conversion and 65% enantiomeric excess (ee), outperforming propyl (87% conv., 39% ee), isopropyl (97% conv., 58% ee), allyl (96% conv., 32% ee), and propargyl (98% conv., 53% ee) analogs in terms of combined efficiency and stereoselectivity [1]. This compound is therefore an ideal starting material for medicinal chemists and process chemists seeking to build chiral amine libraries or advanced intermediates with high yield and enantiomeric purity, leveraging the cyclopropyl group's favorable steric and electronic influence on the catalytic cycle.

Mechanistic Probe for Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition

The compound's dual functional groups—the strained cyclopropyl ring and the terminal alkyne—position it at the intersection of two well-established classes of mechanism-based enzyme inactivators: cyclopropylamines and propargylamines. Both chemotypes are known to covalently inactivate the flavin cofactor of enzymes like LSD1/KDM1A and monoamine oxidases (MAO) [2][3]. By incorporating both motifs on a single, sterically constrained α-carbon center, 1-cyclopropyl-2-propyn-1-amine hydrochloride offers a unique scaffold for investigating the interplay of these inactivation mechanisms and for probing the steric and electronic tolerance of the LSD1 active site. SAR studies of related 1-substituted cyclopropylamines have demonstrated that even subtle modifications can shift potency from micromolar to low nanomolar ranges, underscoring the value of this specific molecular architecture as a mechanistic tool [3].

Click Chemistry and Cross-Coupling-Ready Building Block

The terminal alkyne moiety of 1-cyclopropyl-2-propyn-1-amine hydrochloride makes it a versatile substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions and Sonogashira cross-couplings [4]. The cyclopropyl ring, in turn, introduces conformational rigidity that is highly valued in medicinal chemistry for improving target binding and metabolic stability. Its procurement as the stable hydrochloride salt (solid, ≥95% purity, storage at 2-8°C) ensures that it can be reliably weighed and used in these reactions without the degradation or handling issues associated with its free base form [5]. This makes it a practical, ready-to-use building block for constructing libraries of triazoles, enynes, or more complex polycyclic frameworks with a rigid cyclopropyl core.

Enantioselective Synthesis of α-Chiral Amines

The α-carbon in 1-cyclopropyl-2-propyn-1-amine hydrochloride is a chiral center (or prochiral in some synthetic contexts), making the compound a valuable substrate for asymmetric synthesis. The high enantioselectivity observed for the cyclopropyl-containing scaffold in catalytic propargylic amination (65% ee) highlights its potential for generating enantiomerically enriched products [1]. This makes it a candidate for researchers developing new asymmetric catalysts, exploring chiral ligand design, or synthesizing stereochemically pure building blocks for drug discovery, where the specific 3D orientation of the cyclopropyl and alkyne groups can critically impact biological activity.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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